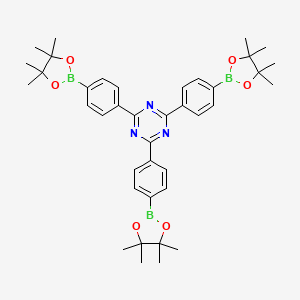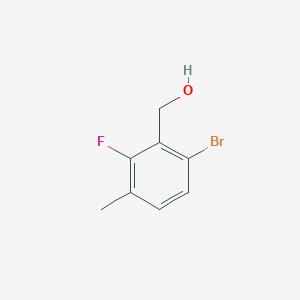![molecular formula C23H16O8 B3177291 5'-Methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid CAS No. 1433189-28-6](/img/structure/B3177291.png)
5'-Methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
Übersicht
Beschreibung
5'-Methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid is a useful research compound. Its molecular formula is C23H16O8 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Temperature Sensing in Microelectronics
Lanthanide metal-organic frameworks (LnMOFs) synthesized using substituent-group-modifying tetracarboxylate ligands (similar in structure to 5'-Methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid) have been explored for temperature sensing in microelectronics. These frameworks exhibit luminescent properties with temperature dependence, making them suitable for in-situ monitoring and temperature measurement in electronic devices (Liu et al., 2021).
Magnetic Properties in Coordination Polymers
The reaction of similar tetracarboxylate ligands with transition metal cations has led to the creation of coordination polymers with distinct magnetic properties. These materials have potential applications in magnetic storage and other technologies requiring controlled magnetic interactions (Lv et al., 2014).
Catalytic and Biomedical Applications
Metal-organic frameworks (MOFs) incorporating similar ligands have shown potential in catalysis, such as in Knoevenagel condensation reactions, and in biomedical applications. For example, certain MOFs have been studied for their inhibitory activity on scar tissue hyperplasia by modulating the VEGF signaling pathway (Deng et al., 2020).
Dye and Lanthanide Adsorption
Anionic indium-organic frameworks with different substituents, akin to this compound, have been found effective for dye adsorption and lanthanide adsorption. These properties could be utilized in environmental remediation and resource recovery (Gao et al., 2019).
Drug Delivery Systems
Research has shown that certain Zn(II) metal-organic frameworks based on similar tetracarboxylate ligands can be used as drug carriers. These frameworks facilitate controlled drug release, which is crucial in the development of advanced drug delivery systems (Ma et al., 2017).
Gas Separation and Therapeutic Applications
MOFs constructed using tetracarboxylate ligands have demonstrated potential in gas separation, specifically in the selective adsorption of C2H2 from C2H2/CO2 mixtures. Furthermore, they have been explored for therapeutic applications, such as in the treatment of postpartum hemorrhage by affecting prothrombin activity (Yang et al., 2020).
Uranyl Carboxylates for Luminescence Applications
Uranyl carboxylates synthesized from similar ligands exhibit unique luminescent properties, which can be utilized in various luminescence-based applications (Hou & Tang, 2020).
Cryogenic Temperature Sensing
Tetracarboxylate-based LnMOFs have been developed for cryogenic temperature sensing. These frameworks show a linear response to temperature changes and high relative sensitivity in cryogenic environments, essential for applications in low-temperature physics and engineering (Zhao et al., 2018).
Wirkmechanismus
Target of Action
It has been used in the synthesis of a zirconium-based metal–organic framework (zr-mof), known as jlu-mof50 . This MOF exhibits excellent chemical stability and high porosity .
Mode of Action
The compound interacts with its targets by forming a stable structure within the Zr-MOF. The high porosity of the MOF allows for a commendable trapping capacity and an adsorption rate . The compound’s interaction with its targets results in a structure that exhibits excellent luminescence properties .
Biochemical Pathways
The compound’s role in the formation of the zr-mof suggests it may influence pathways related to adsorption and luminescence .
Pharmacokinetics
Its use in the synthesis of the zr-mof suggests it has properties conducive to forming stable, porous structures .
Result of Action
The molecular and cellular effects of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid’s action are primarily observed in its contribution to the formation of the Zr-MOF. The resulting MOF exhibits high porosity, excellent luminescence, and a commendable trapping capacity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid. For instance, the Zr-MOF synthesized using this compound exhibits excellent chemical stability in both acidic and alkaline aqueous solutions . This suggests that the compound’s action and stability may be influenced by the pH of its environment.
Eigenschaften
IUPAC Name |
5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O8/c1-11-2-12(14-5-16(20(24)25)9-17(6-14)21(26)27)4-13(3-11)15-7-18(22(28)29)10-19(8-15)23(30)31/h2-10H,1H3,(H,24,25)(H,26,27)(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKMFVSIENQCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-([2,2':6',2''-Terpyridin]-4'-yl)phenyl)boronic acid](/img/structure/B3177217.png)
![5'-(4-Carboxy-3-hydroxyphenyl)-3,3''-dihydroxy-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3177237.png)
![3-(3,5-Dimethylphenyl)-1-[3-(3,5-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B3177245.png)
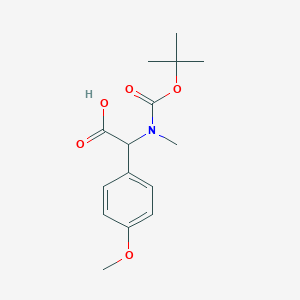
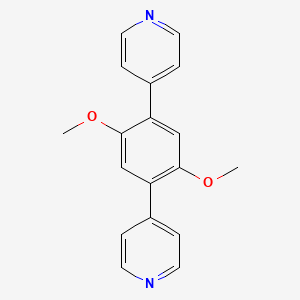

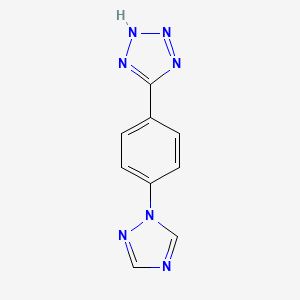

![4,6-Dichloropyrazolo[1,5-A]pyridine](/img/structure/B3177283.png)
![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B3177296.png)


